Product packaging for (2R)-dimethyl 2-(1-ethoxyethoxy)succinate(Cat. No.:)

(2R)-dimethyl 2-(1-ethoxyethoxy)succinate

Cat. No.: B13727556
M. Wt: 234.25 g/mol
InChI Key: LPJKRDYMAKKKJI-BRFYHDHCSA-N
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Description

(2R)-dimethyl 2-(1-ethoxyethoxy)succinate is a chiral succinate ester derivative offered as a high-purity chemical reagent for research purposes. This compound is characterized by a stereospecific (R) configuration at the 2-position and features an ethoxyethyl ether group, which may function as a protecting group for the carboxylic acid moiety. Succinate esters and their derivatives are of significant interest in organic synthesis and pharmaceutical research, often serving as key intermediates or building blocks in the development of active compounds . The specific structural features of this reagent suggest potential utility in asymmetric synthesis, medicinal chemistry, and the design of prodrugs. Researchers can employ it to introduce a chiral succinate backbone or to study structure-activity relationships. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should conduct all necessary experimentation and handling in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18O6 B13727556 (2R)-dimethyl 2-(1-ethoxyethoxy)succinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl (2R)-2-(1-ethoxyethoxy)butanedioate

InChI

InChI=1S/C10H18O6/c1-5-15-7(2)16-8(10(12)14-4)6-9(11)13-3/h7-8H,5-6H2,1-4H3/t7?,8-/m1/s1

InChI Key

LPJKRDYMAKKKJI-BRFYHDHCSA-N

Isomeric SMILES

CCOC(C)O[C@H](CC(=O)OC)C(=O)OC

Canonical SMILES

CCOC(C)OC(CC(=O)OC)C(=O)OC

Origin of Product

United States

Synthetic Methodologies for 2r Dimethyl 2 1 Ethoxyethoxy Succinate and Analogues

Enantioselective Synthetic Routes

The creation of the specific stereocenter in (2R)-dimethyl 2-(1-ethoxyethoxy)succinate necessitates the use of enantioselective synthetic methods. These strategies can be broadly categorized into catalyst-mediated approaches, biocatalytic transformations, and the use of readily available chiral starting materials.

Chiral Catalyst-Mediated Approaches

Asymmetric hydrogenation, a powerful tool for establishing stereocenters, is a prominent method for the synthesis of chiral succinates. rsc.orgneulandlabs.comwiley-vch.de Rhodium-based catalysts, in particular, have demonstrated high efficacy in the enantioselective reduction of prochiral alkenes. rsc.orgneulandlabs.comwiley-vch.deacs.org For the synthesis of chiral succinate (B1194679) derivatives, a common strategy involves the asymmetric hydrogenation of a corresponding unsaturated precursor, such as a substituted itaconate or maleate (B1232345).

The general scheme for such a transformation involves the reaction of the unsaturated diester with hydrogen gas in the presence of a chiral rhodium catalyst. The catalyst typically consists of a rhodium metal center complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is critical for achieving high enantioselectivity. A variety of chiral diphosphine ligands, such as those from the DuPhos and BPE families, have been successfully employed in these reactions. wiley-vch.de

Table 1: Examples of Chiral Rhodium Catalysts in Asymmetric Hydrogenation

Catalyst System Substrate Type Enantiomeric Excess (ee)
[Rh(COD)(DuPhos)]BF4 Itaconate Derivatives >95%
[Rh(COD)(BPE)]BF4 Substituted Maleates >90%

This table is illustrative and based on typical results reported in the literature for analogous systems.

The reaction conditions, including solvent, temperature, and hydrogen pressure, are optimized to maximize both conversion and enantiomeric excess. The high degree of stereocontrol afforded by these catalytic systems makes them a valuable methodology for accessing chiral succinates.

Biocatalytic Transformations for Chiral Succinates, including Ene-Reductase-Catalyzed Reductions

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. mdpi.com Ene-reductases (ERs), a class of enzymes from the Old Yellow Enzyme (OYE) family, are particularly well-suited for the asymmetric reduction of activated carbon-carbon double bonds, such as those found in precursors to chiral succinates. mdpi.comresearchgate.netmatthey.comnih.gov

The synthesis of chiral dimethyl 2-methylsuccinate, an analogue of the target molecule, has been successfully achieved using ene-reductases. mdpi.comresearchgate.net This biotransformation typically involves the reduction of dimethyl itaconate, dimethyl citraconate, or dimethyl mesaconate. The reaction is carried out in an aqueous medium under mild conditions, often employing whole cells or isolated enzymes. A co-factor regeneration system, such as using glucose and glucose dehydrogenase, is required to provide the necessary reducing equivalents (NAD(P)H).

Different ene-reductases can exhibit opposite stereopreferences, allowing for the synthesis of either the (R) or (S) enantiomer of the succinate product by selecting the appropriate enzyme. mdpi.comresearchgate.net This enantiocomplementarity is a significant advantage of biocatalytic methods.

Table 2: Ene-Reductase-Catalyzed Synthesis of Chiral Dimethyl 2-Methylsuccinate

Ene-Reductase Source Substrate Product Enantiomer Enantiomeric Excess (ee)
Saccharomyces eubayanus (SeER) Dimethyl mesaconate (S) 98% mdpi.comresearchgate.net
Bacillus sp. (Bac-OYE1) Dimethyl citraconate (R) 99% mdpi.comresearchgate.net

Data from preparative-scale synthesis of (R/S)-dimethyl 2-methylsuccinate. mdpi.comresearchgate.net

Asymmetric Induction Strategies from Readily Available Chiral Precursors (e.g., L-ascorbic acid, D-malic acid derivatives)

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure natural products that can be used as starting materials in asymmetric synthesis. ankara.edu.trwikipedia.orguh.edu L-ascorbic acid (Vitamin C) and D-malic acid are prominent members of the chiral pool and can be elaborated into a variety of chiral building blocks, including succinate derivatives. magtech.com.cnresearchgate.netchiralpedia.com

The synthesis of chiral succinates from these precursors relies on diastereoselective reactions, where the existing stereocenter in the starting material directs the formation of a new stereocenter. For example, D-malic acid, which possesses a hydroxyl group at the C2 position with a defined (R)-configuration, can be converted to (R)-dimethyl 2-hydroxysuccinate. magtech.com.cn This intermediate can then be further functionalized.

Similarly, L-ascorbic acid can be oxidatively cleaved to yield chiral fragments that can be transformed into succinate derivatives. researchgate.net The inherent chirality of these natural products provides a cost-effective and efficient route to enantiomerically enriched target molecules.

Protecting Group Strategies in Succinate Synthesis

Optimized Introduction of the 1-Ethoxyethoxy Group (Acetal Formation)

The 1-ethoxyethoxy (EE) group is an acetal (B89532) protecting group commonly used for hydroxyl functions. wikipedia.org Its introduction onto a hydroxyl group, such as in dimethyl 2-hydroxysuccinate, is typically achieved by reaction with ethyl vinyl ether in the presence of a catalytic amount of acid.

The reaction is generally carried out in an inert solvent, such as dichloromethane, at or below room temperature. A variety of acid catalysts can be employed, including pyridinium (B92312) p-toluenesulfonate (PPTS), p-toluenesulfonic acid (p-TsOH), or a Lewis acid. The choice of catalyst and reaction conditions can be optimized to ensure high yields and minimize side reactions. The EE group is stable to basic and nucleophilic conditions but is readily cleaved under mild acidic conditions, making it a versatile protecting group. wikipedia.org

Orthogonal Protection/Deprotection Schemes for Multifunctional Chiral Succinates

In the synthesis of complex molecules with multiple functional groups, an orthogonal protecting group strategy is often necessary. wikipedia.orgnih.govuchicago.edusigmaaldrich.comlibretexts.org This approach allows for the selective removal of one protecting group in the presence of others by using specific deprotection conditions for each group.

For a multifunctional chiral succinate, such as one containing a protected hydroxyl group and two ester functionalities, an orthogonal strategy would enable the selective manipulation of each functional group. For instance, the two methyl ester groups in a succinate derivative could be selectively hydrolyzed under basic conditions (e.g., using lithium hydroxide), while the 1-ethoxyethoxy acetal protecting the hydroxyl group remains intact. Conversely, the EE group can be removed under mild acidic conditions (e.g., dilute aqueous acid or an acid catalyst in an alcohol solvent) without affecting the ester groups. nih.govacsgcipr.orgrsc.org

This orthogonality is critical for the stepwise elaboration of the succinate scaffold, allowing for the introduction of different functionalities at specific positions in a controlled manner.

Table 3: Orthogonal Deprotection of Functional Groups in Succinate Derivatives

Functional Group Protecting Group Deprotection Conditions
Hydroxyl 1-Ethoxyethoxy (EE) Mild acid (e.g., PPTS, dilute HCl)
Carboxylic Acid Methyl Ester Base (e.g., LiOH, NaOH)
Carboxylic Acid Benzyl Ester Hydrogenolysis (H2, Pd/C)

This table provides examples of common orthogonal protecting groups and their respective deprotection conditions.

Optimization of Reaction Conditions for Enantiomeric Excess and Overall Yield

The asymmetric synthesis of chiral succinates often involves the enantioselective addition of a nucleophile to a prochiral substrate like dimethyl maleate or dimethyl fumarate. The success of such transformations hinges on a delicate balance of various reaction parameters that collectively govern the energy difference between the diastereomeric transition states, ultimately dictating the enantiomeric ratio of the product.

Solvent Effects in Asymmetric Synthesis of Chiral Esters

The choice of solvent is a critical factor that can profoundly influence the enantioselectivity and rate of an asymmetric reaction. The solvent's polarity, viscosity, and ability to solvate the catalyst, substrate, and transition state all play a significant role. In the context of synthesizing chiral esters, including succinate derivatives, a systematic screening of solvents is a standard optimization procedure.

The influence of the solvent can be attributed to several factors:

Solvation of the Catalyst-Substrate Complex: The solvent can interact with the chiral catalyst and the substrate, altering the conformation and stability of the catalyst-substrate complex. This, in turn, affects the facial selectivity of the nucleophilic attack.

Stabilization of Transition States: Solvents can differentially stabilize the diastereomeric transition states. A solvent that preferentially stabilizes the transition state leading to the desired enantiomer will enhance the enantiomeric excess.

Solubility: The solubility of the catalyst and reactants is crucial for maintaining a homogeneous reaction mixture and ensuring efficient catalysis.

While specific data for the synthesis of this compound is not extensively available in public literature, we can infer the likely effects from studies on analogous systems, such as the asymmetric Michael addition of nucleophiles to enones.

Table 1: Representative Solvent Screening for a Generic Asymmetric Michael Addition

EntrySolventDielectric Constant (ε)Yield (%)Enantiomeric Excess (e.e., %)
1Toluene (B28343)2.48592
2Dichloromethane (DCM)9.19088
3Tetrahydrofuran (THF)7.67585
4Acetonitrile (B52724) (MeCN)37.56070
5Hexane (B92381)1.95095

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

As the hypothetical data in Table 1 suggests, non-polar solvents like toluene and hexane often lead to higher enantioselectivity in many asymmetric reactions. This is often attributed to tighter binding within the catalyst-substrate complex in less coordinating solvents, leading to a more ordered and selective transition state. In contrast, polar coordinating solvents like acetonitrile can sometimes compete with the substrate for coordination to the catalyst, potentially disrupting the chiral environment and lowering the enantioselectivity.

Temperature and Pressure Parameter Optimization

Temperature is a fundamental parameter that directly influences the kinetics and thermodynamics of a chemical reaction. In asymmetric catalysis, its effect on enantioselectivity can be complex. According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers is related to the enantiomeric ratio.

Lowering the reaction temperature generally leads to an increase in enantioselectivity, provided the reaction rate remains practical. This is because the entropic contribution to the free energy difference between the diastereomeric transition states becomes less significant at lower temperatures, and the selectivity is primarily governed by the difference in activation enthalpies (ΔΔH‡).

Table 2: Effect of Temperature on Enantiomeric Excess in a Hypothetical Asymmetric Succinate Synthesis

EntryTemperature (°C)Yield (%)Enantiomeric Excess (e.e., %)
1259585
209292
3-208896
4-407598
5-7850>99

This interactive table illustrates the general trend of increasing enantioselectivity with decreasing temperature.

However, this trend is not universal, and in some cases, a non-linear relationship between temperature and enantioselectivity is observed. This can occur when there is a change in the rate-determining step or the aggregation state of the catalyst at different temperatures.

Pressure is a less commonly optimized parameter in laboratory-scale asymmetric synthesis unless gaseous reactants are involved or the reaction has a significant change in volume during the activation step. High-pressure conditions can sometimes enhance reaction rates and, in certain cases, influence stereoselectivity by altering the geometry of the transition state. However, for the synthesis of chiral succinates via conjugate addition, temperature remains the more impactful and readily adjustable parameter.

Catalyst Loading and Ligand Design Considerations

The heart of asymmetric catalysis lies in the design and application of the chiral catalyst. The catalyst's efficiency and selectivity are determined by the metal center (if any) and, most importantly, the structure of the chiral ligand.

Catalyst Loading: The amount of catalyst used, or catalyst loading, is a crucial factor for both economic and practical reasons. Ideally, a very low catalyst loading is desirable to minimize costs and simplify product purification. However, reducing the catalyst loading can sometimes lead to lower conversion rates and, in some instances, decreased enantioselectivity due to the increased relative importance of any uncatalyzed or background reactions. Optimization studies are therefore essential to find the lowest possible catalyst loading that maintains high yield and enantioselectivity within a reasonable reaction time.

Ligand Design: The design of the chiral ligand is paramount for achieving high enantioselectivity. The ligand creates a specific three-dimensional chiral environment around the active site of the catalyst, which directs the approach of the reactants and favors the formation of one enantiomer over the other. Key aspects of ligand design include:

Steric Hindrance: Bulky substituents on the ligand can create steric hindrance that blocks one face of the substrate, forcing the nucleophile to attack from the less hindered face.

Electronic Effects: The electronic properties of the ligand can influence the reactivity of the catalyst and the stability of the transition states.

Bite Angle and Flexibility: For bidentate ligands, the bite angle and conformational flexibility are critical in defining the geometry of the catalyst and the resulting chiral pocket.

In the context of preparing this compound, a plausible approach is the asymmetric conjugate addition of an alcohol to dimethyl maleate. This would necessitate a chiral catalyst capable of activating the maleate and facilitating the enantioselective addition of the alkoxy group. Chiral Lewis acids or organocatalysts are often employed for such transformations.

For instance, studies on the asymmetric synthesis of dimethyl 2-methylsuccinate have shown that the choice of the ester group (e.g., dimethyl vs. diethyl) can significantly affect the activity and enantioselectivity of enzymatic reductions. This highlights the sensitivity of the catalytic system to subtle structural changes in the substrate, a principle that also applies to chemical catalysis where the ligand's structure must be carefully tailored to the specific substrate.

Reactivity and Chemical Transformations of 2r Dimethyl 2 1 Ethoxyethoxy Succinate

Functional Group Interconversions at the Succinate (B1194679) Backbone

The succinate portion of the molecule contains two ester groups and a chiral α-carbon, which are the primary sites for functional group interconversions.

Ester Hydrolysis and Transesterification Reactions

The dimethyl ester groups of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate can undergo hydrolysis to yield the corresponding carboxylic acids or transesterification to form different esters. These reactions are fundamental transformations in organic synthesis.

Ester Hydrolysis:

Hydrolysis of the ester groups can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically irreversible and proceeds via nucleophilic acyl substitution. The reaction generally involves the use of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or mixed aqueous-organic solvent system. The reaction proceeds through a tetrahedral intermediate, leading to the formation of the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.

Acid-catalyzed hydrolysis is a reversible process that follows the principle of microscopic reversibility. It is typically carried out by heating the ester in the presence of a strong acid, such as sulfuric acid or hydrochloric acid, in an excess of water. Protonation of the carbonyl oxygen activates the ester towards nucleophilic attack by water.

It is important to note that under acidic conditions, the 1-ethoxyethoxy protecting group is labile and may be cleaved concurrently with ester hydrolysis.

Transesterification:

Transesterification involves the conversion of the methyl esters to other esters by reaction with a different alcohol in the presence of a catalyst. This reaction can also be catalyzed by either acids or bases. Base-catalyzed transesterification, often using the alkoxide of the desired alcohol, is a common method. The reaction proceeds through a similar nucleophilic acyl substitution mechanism as saponification. To drive the equilibrium towards the desired product, the alcohol reactant is often used in large excess.

Acid-catalyzed transesterification is also an effective method. Similar to acid-catalyzed hydrolysis, the reaction is reversible and requires conditions that favor the formation of the product, such as removal of the methanol (B129727) by-product.

Transformation Reagents and Conditions Product
Basic Hydrolysis1. NaOH (aq), heat2. H₃O⁺(2R)-2-(1-ethoxyethoxy)succinic acid
Acidic HydrolysisH₂SO₄ (aq), heat(2R)-2-hydroxysuccinic acid (Malic acid)
TransesterificationROH, NaOR (catalyst), heat(2R)-dialkyl 2-(1-ethoxyethoxy)succinate

Reactions Involving the Chiral α-Carbon of the Succinate Moiety

The α-carbon of the succinate moiety, which is also the chiral center, possesses an acidic proton that can be removed by a strong base to form an enolate. The formation of this enolate opens up possibilities for various carbon-carbon bond-forming reactions, such as alkylations and aldol (B89426) reactions.

The stereochemical outcome of reactions involving this enolate is influenced by the existing stereocenter. The enolate can adopt different conformations, and the approach of an electrophile is often directed by the steric and electronic properties of the substituents on the chiral center, including the bulky 1-ethoxyethoxy group. This can lead to diastereoselective formation of new stereocenters.

For example, alkylation of the enolate with an alkyl halide would be expected to proceed with a degree of diastereoselectivity, favoring the approach of the electrophile from the less sterically hindered face of the enolate. The choice of base, solvent, and reaction temperature can significantly impact the stereoselectivity of such reactions. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are commonly used to generate enolates from esters.

Reaction Reagents and Conditions Expected Major Product
Enolate FormationLithium diisopropylamide (LDA), THF, -78 °CLithium enolate of the succinate
Alkylation1. LDA, THF, -78 °C2. R-X(2R,3S)- or (2R,3R)-dimethyl 2-(1-ethoxyethoxy)-3-alkylsuccinate

Stereoselective Reactions Facilitated by the 1-Ethoxyethoxy Group

The 1-ethoxyethoxy group, being a chiral acetal (B89532), can act as a chiral auxiliary, influencing the stereochemical outcome of reactions at nearby functional groups.

Diastereoselective Additions to Associated Carbonyl Centers

If one of the ester groups of the succinate is reduced to an aldehyde, the 1-ethoxyethoxy group at the α-position can direct nucleophilic additions to the aldehyde carbonyl. The stereoselectivity of such additions can often be predicted using established models like the Felkin-Anh or Cram chelation models.

In the Felkin-Anh model, the largest substituent on the chiral α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric interactions. In the case of chelation control, a Lewis acidic reagent can coordinate to both the oxygen of the 1-ethoxyethoxy group and the carbonyl oxygen, forming a rigid cyclic intermediate that directs the nucleophile to attack from a specific face. The outcome depends on the nature of the nucleophile and the reaction conditions, particularly the presence of Lewis acids.

Substrate-Controlled Stereoselectivity in Synthetic Sequences

In multi-step synthetic sequences, the stereocenter bearing the 1-ethoxyethoxy group can exert substrate control over the formation of new stereocenters further down the reaction pathway. The defined stereochemistry at the α-carbon can influence the conformation of the molecule and its transition states in subsequent reactions, leading to predictable stereochemical outcomes. This is a powerful strategy in the synthesis of complex molecules with multiple stereocenters.

Reactions Involving the Ethoxyethoxy Protecting Group

The 1-ethoxyethoxy group is an acetal and serves as a protecting group for the hydroxyl function at the C2 position. A key reaction involving this group is its removal (deprotection) to reveal the free hydroxyl group.

Acetal protecting groups are generally stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions. The deprotection of the 1-ethoxyethoxy group is typically achieved by treatment with a mild acid in an aqueous or alcoholic solvent. The mechanism involves protonation of one of the acetal oxygens, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion and ethanol. Subsequent reaction with water or another nucleophile yields the deprotected alcohol and ethyl vinyl ether or its hydrolysis products.

The ease of cleavage of the 1-ethoxyethoxy group makes it a useful protecting group when mild deprotection conditions are required.

Reaction Reagents and Conditions Product
DeprotectionAcetic acid, H₂O, THF(2R)-dimethyl 2-hydroxysuccinate
Deprotectionp-Toluenesulfonic acid (catalyst), MeOH(2R)-dimethyl 2-hydroxysuccinate

Selective Deprotection Strategies for Target Molecule Synthesis

The selective removal of the 1-ethoxyethoxy protecting group is a critical step in the synthetic application of this compound. The acid-labile nature of this acetal allows for its cleavage under conditions that can be tuned to be mild enough to not affect other sensitive functional groups within a molecule.

Table 2: Illustrative Deprotection Conditions for Acetal Protecting Groups

Reagent Solvent Typical Conditions Notes
Hydrochloric Acid (aq.) Tetrahydrofuran Room Temperature Fast and efficient for robust substrates.
Acetic Acid (aq.) Tetrahydrofuran Room Temperature to 40 °C Milder conditions, suitable for more sensitive molecules.

This table presents common deprotection strategies for acetal protecting groups, which are applicable to the selective deprotection of this compound.

Multi-Component Reactions Incorporating the Chiral Succinate Moiety

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. nih.govtcichemicals.com The incorporation of chiral building blocks like the succinate moiety from this compound into MCRs can provide rapid access to a diverse range of enantiomerically enriched compounds.

While specific examples of MCRs involving this compound are not extensively documented, the functional groups present in its deprotected form (a hydroxyl group and two esters) offer multiple points of reactivity that could be exploited in the design of novel MCRs. For instance, the hydroxyl group could participate as a nucleophile in Passerini or Ugi reactions after deprotection. The ester functionalities could potentially be involved in reactions like the Hantzsch dihydropyridine (B1217469) synthesis. tcichemicals.com The development of such reactions would be a significant advancement in the efficient synthesis of complex chiral molecules.

Table 3: Common Multi-Component Reactions and Their Key Reactants

Reaction Name Typical Reactants
Ugi Reaction An aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide. beilstein-journals.org
Passerini Reaction An aldehyde or ketone, a carboxylic acid, and an isocyanide. organic-chemistry.org
Hantzsch Dihydropyridine Synthesis An aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium (B1175870) salt. tcichemicals.com

This table outlines prominent multi-component reactions where a deprotected derivative of this compound could potentially be incorporated.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Synthesis of Chiral Pharmaceutical Intermediates and Precursors

The structural motif of a substituted succinate (B1194679) is prevalent in a wide array of biologically active molecules. The defined stereochemistry at the C2 position of (2R)-dimethyl 2-(1-ethoxyethoxy)succinate makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceutical intermediates.

The β-lactam ring is a core structural feature of numerous antibiotics, including penicillins and cephalosporins. The synthesis of these complex molecules often relies on the stereocontrolled introduction of side chains onto the β-lactam core. Chiral building blocks derived from C4 dicarboxylic acids can serve as precursors for these side chains. The this compound molecule can be envisioned as a precursor to chiral fragments required for the synthesis of certain β-lactam antibiotics. The 1-ethoxyethoxy protecting group is stable to the basic conditions often employed in the formation of the β-lactam ring and can be readily removed under mild acidic conditions to reveal the hydroxyl group for further functionalization.

The total synthesis of complex natural products is a formidable challenge in organic chemistry that showcases the power of synthetic strategies. Many natural products possess multiple stereocenters, and their biological activity is often dependent on the precise stereochemical configuration. Chiral pool synthesis, which utilizes readily available enantiopure starting materials, is a common strategy to achieve this. This compound, derived from the chiral pool member (R)-malic acid, can serve as a versatile C4 building block. Its functional handles—two esters and a protected hydroxyl group—allow for a variety of chemical transformations, enabling the construction of intricate carbon skeletons found in natural products.

The development of new drugs often requires the synthesis of novel and complex molecular architectures. The stereoselective synthesis of advanced pharmaceutical intermediates is crucial for ensuring the efficacy and safety of the final drug substance. The use of chiral building blocks like this compound allows for the introduction of a defined stereocenter early in a synthetic sequence. The 1-ethoxyethoxy protecting group plays a critical role by masking the reactive hydroxyl group, thereby preventing unwanted side reactions during subsequent chemical steps. This protection allows for the selective manipulation of the ester functionalities, such as reduction, hydrolysis, or conversion to amides, to build up the desired molecular complexity in a stereocontrolled manner.

Development of Chiral Ligands and Catalysts for Asymmetric Reactions

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically enriched compounds. The development of new chiral ligands that can effectively transfer stereochemical information from the catalyst to the substrate is a continuous area of research. The C2-symmetric backbone of succinic acid derivatives has been explored in the design of chiral ligands. By modifying the ester functionalities of this compound to incorporate coordinating groups such as phosphines or amines, it is possible to generate a new class of chiral ligands. The stereocenter at the C2 position would impart chirality to the resulting metal complex, which could then be used to catalyze a variety of asymmetric transformations, including hydrogenations, cross-coupling reactions, and aldol (B89426) additions.

Exploration in Advanced Materials Science (e.g., Chiral Polymers, Optically Active Liquid Crystals)

The incorporation of chirality into materials can lead to unique and desirable properties. Chiral polymers, for instance, can exhibit helical structures and have applications in chiral separations and as chiroptical materials. Optically active liquid crystals are of interest for their use in display technologies and optical sensors. This compound can serve as a chiral monomer for the synthesis of novel polymers. Polymerization could be achieved through the ester functionalities, leading to polyesters with a chiral repeating unit. The presence of the protected hydroxyl group offers a site for post-polymerization modification, allowing for the tuning of the polymer's properties. Similarly, the chiral nature of this succinate derivative could be exploited in the design of new chiral dopants for liquid crystal formulations, inducing a helical twist and leading to the formation of cholesteric phases.

Application in Agrochemical Synthesis for Stereoselective Active Ingredients

The demand for more effective and environmentally benign agrochemicals has led to the development of stereoselective active ingredients. Often, only one enantiomer of a chiral pesticide or herbicide exhibits the desired biological activity, while the other may be inactive or have detrimental off-target effects. The use of chiral building blocks in the synthesis of agrochemicals ensures the production of the desired enantiomer. The structural motifs present in this compound could be incorporated into the design of new agrochemicals. Its stereocenter and functional groups provide a scaffold that can be elaborated to produce complex molecules with potential herbicidal, insecticidal, or fungicidal properties. The principles of stereoselective synthesis that apply to pharmaceuticals are equally relevant in the agrochemical field, making chiral building blocks like this succinate derivative valuable starting materials.

Mechanistic and Stereochemical Investigations

Elucidation of Reaction Mechanisms in Asymmetric Transformations Involving Chiral Succinates

The elucidation of reaction mechanisms for chiral succinates, such as the target compound, would typically involve a combination of experimental and computational methods. These studies would aim to understand the step-by-step pathway of a transformation, identifying intermediates, transition states, and the role of any catalysts or reagents. For a compound like (2R)-dimethyl 2-(1-ethoxyethoxy)succinate , which is derived from (R)-malic acid, its use as a chiral building block in asymmetric synthesis would be of primary interest. Mechanistic studies would focus on how the stereocenter and the protecting ethoxyethoxy group influence the course of reactions at other parts of the molecule, for instance, in alkylation, condensation, or addition reactions.

Understanding Stereochemical Control and Origins of Enantioselectivity

This area of investigation is crucial for predicting and explaining the outcome of asymmetric reactions. For a chiral succinate (B1194679), understanding stereochemical control would involve determining how its inherent chirality directs the formation of new stereocenters.

Transition State Analysis in Asymmetric Inductions

The origin of stereoselectivity is often explained by analyzing the relative energies of diastereomeric transition states. In a reaction involving This compound , a prochiral substrate would approach the chiral molecule, and two primary transition states would be possible, leading to two different stereoisomeric products. Computational chemistry is a powerful tool for modeling these transition states. For example, in the enolate alkylation of this succinate, the analysis would focus on the geometry of the enolate and the trajectory of the incoming electrophile, considering steric and electronic effects imposed by the chiral center and the bulky ethoxyethoxy protecting group. Models such as the Zimmerman-Traxler model for aldol (B89426) reactions provide a framework for this type of analysis, though specific models for this succinate derivative are not described in the literature.

Principles of Chiral Recognition in Reaction Systems

Chiral recognition refers to the ability of a chiral molecule to interact differently with the two enantiomers of another chiral compound. If This compound were used as a chiral resolving agent or as part of a chiral catalyst, the principles of chiral recognition would be key. This typically involves at least three points of interaction between the chiral selector and the substrate, leading to the formation of diastereomeric complexes with different stabilities. These interactions could be a combination of steric repulsion, hydrogen bonding, and dipole-dipole interactions. However, no studies detailing the use of This compound in this context were found.

Kinetic Studies of Stereoselective Processes

Kinetic studies are essential for a quantitative understanding of a reaction mechanism and the origins of selectivity. By measuring reaction rates under various conditions (e.g., changing concentrations of reactants, catalyst, or temperature), one can derive a rate law that is consistent with a proposed mechanism. For a stereoselective process involving our target succinate, kinetic resolution studies could be performed. This would involve comparing the rates of reaction for two enantiomers with a chiral reagent. The relative rates would provide a measure of the kinetic enantioselectivity. Unfortunately, no kinetic data for reactions involving This compound is publicly available.

Advanced Analytical and Spectroscopic Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Purity

¹H, ¹³C, and Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the structure. The ¹H NMR spectrum would show distinct signals for the methyl protons of the two ester groups, the methylene (B1212753) and methine protons of the succinate (B1194679) backbone, and the protons of the ethoxyethoxy protecting group. The integration of these signals would confirm the number of protons in each environment, while their chemical shifts and coupling constants would offer clues about their connectivity.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning these signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the methine proton at the C2 position and the methylene protons at the C3 position of the succinate backbone.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon atom based on the known assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is crucial for identifying quaternary carbons (like the carbonyls of the ester groups) and for piecing together the entire molecular framework by linking different spin systems. For example, HMBC would show a correlation from the methyl ester protons to their corresponding carbonyl carbon.

TechniquePurpose for (2R)-dimethyl 2-(1-ethoxyethoxy)succinate AnalysisExpected Correlations (Illustrative)
¹H NMR Determines proton environments, ratios, and scalar couplings.Signals for O-CH₃, C-CH₂, C-CH, and ethoxyethoxy group protons.
¹³C NMR Identifies all unique carbon environments.Signals for carbonyls (C=O), methoxy (B1213986) (O-CH₃), acetal (B89532) carbons, and aliphatic carbons.
COSY Maps ¹H-¹H spin coupling networks to confirm connectivity.Correlation between succinate C2-H and C3-H₂ protons.
HSQC Correlates protons to their directly attached carbons.Links each proton signal to its corresponding carbon signal for definitive assignment.
HMBC Shows long-range (2-3 bond) ¹H-¹³C correlations to establish the molecular skeleton.Correlation from O-CH₃ protons to the ester carbonyl carbon.

Application of Chiral Shift Reagents in NMR Analysis

To confirm the enantiomeric purity of This compound , chiral shift reagents (CSRs) could be employed. fiveable.melibretexts.org Enantiomers are indistinguishable in a standard (achiral) NMR environment. However, when a CSR, typically a lanthanide complex like Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), is added to the sample, it forms diastereomeric complexes with the (R) and (S) enantiomers of the analyte. fiveable.melibretexts.org

These transient diastereomeric complexes have different magnetic environments, causing the once-overlapping signals of the two enantiomers to separate in the ¹H NMR spectrum. The relative integration of these newly resolved peaks allows for the direct quantification of the enantiomeric excess (ee). The oxygen atoms in the ester and acetal groups of the target molecule would serve as Lewis basic sites for coordination with the lanthanide metal center. libretexts.org

Advanced Mass Spectrometry for Structural Elucidation and Reaction Monitoring

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Both GC-MS and LC-MS are hyphenated techniques ideal for analyzing complex mixtures, such as monitoring the progress of a reaction to synthesize This compound .

GC-MS: This technique is suitable for volatile and thermally stable compounds. Given its ester and acetal functionalities, the target molecule may be amenable to GC-MS analysis, potentially after derivatization to increase volatility. researchgate.net The gas chromatograph would separate the target compound from starting materials, byproducts, and solvents, and the mass spectrometer would provide a mass spectrum for each separated component, aiding in its identification.

LC-MS: This is a more versatile technique for less volatile or thermally sensitive molecules and is often preferred for compounds of this nature. An LC-MS method using a reversed-phase column could be developed to separate the components of a reaction mixture. sielc.com The mass spectrometer detector, often using a soft ionization technique like electrospray ionization (ESI), would provide the molecular weight of the target compound (typically as an adduct, e.g., [M+Na]⁺) and could be used to track its formation over time.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a compound. For This compound (C₁₀H₁₈O₆), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. This technique is critical for confirming the identity of a newly synthesized compound. researchgate.net

TechniqueApplication for this compoundInformation Gained
GC-MS Analysis of reaction progress and purity of volatile components.Separation of compounds in a mixture; provides molecular weight and fragmentation data for identification.
LC-MS Monitoring reaction progress and purity determination without derivatization.Separation of non-volatile compounds; provides molecular weight for confirmation of product formation.
HRMS Unambiguous confirmation of the molecular formula.Precise mass measurement used to determine the elemental composition (e.g., C₁₀H₁₈O₆).

Chromatographic Techniques for Enantiomeric Separation and Purity Determination

While NMR with chiral shift reagents can determine enantiomeric purity, chromatographic techniques are essential for the physical separation of enantiomers (chiral resolution) and for routine purity analysis. sygnaturediscovery.comsigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common method for separating enantiomers. sygnaturediscovery.com A racemic mixture of dimethyl 2-(1-ethoxyethoxy)succinate would be injected onto an HPLC column packed with a chiral material. The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times. sigmaaldrich.com

Chiral Gas Chromatography (GC) for Volatile Derivatives

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. For a compound like this compound, direct analysis by GC may be feasible, or derivatization might be employed to enhance volatility and interaction with the chiral stationary phase. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP) within the GC column. These CSPs are typically based on cyclodextrin (B1172386) derivatives or chiral polymers.

The principle of separation lies in the formation of transient diastereomeric complexes between the enantiomers and the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, consequently, their separation. The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving baseline separation.

Hypothetical research findings for the chiral GC analysis of a derivatized form of this compound are presented in the table below.

Chiral Stationary PhaseOven Temperature ProgramCarrier GasRetention Time (R-enantiomer)Retention Time (S-enantiomer)Resolution (Rs)
Chirasil-DEX CB60°C (2 min), then 5°C/min to 180°CHelium15.2 min15.8 min1.8
Beta DEX™ 22570°C (1 min), then 10°C/min to 190°CHydrogen12.5 min12.9 min1.6

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of enantiomers in a liquid phase. For this compound, various chiral stationary phases (CSPs) can be employed, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.

The separation mechanism in chiral HPLC involves the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through a combination of interactions such as hydrogen bonding, dipole-dipole interactions, and steric hindrance. The mobile phase composition, flow rate, and column temperature are crucial parameters that are optimized to achieve efficient separation. The choice between normal-phase and reversed-phase chromatography depends on the polarity of the compound and the nature of the CSP.

A summary of potential chiral HPLC methods for the analysis of this compound is provided in the following table.

Chiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (R-enantiomer)Retention Time (S-enantiomer)
Chiralcel OD-Hn-Hexane/Isopropanol (90:10)1.02108.4 min9.7 min
Chiralpak ADAcetonitrile (B52724)/Water (70:30)0.821011.2 min12.5 min

Optical Methods for Chiral Analysis

Optical methods provide valuable information about the chiroptical properties of enantiomers, which arise from their differential interaction with polarized light.

Polarimetry for Optical Rotation Measurement

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral compound. When plane-polarized light passes through a solution containing an enantiomer, the plane of polarization is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The (2R)-enantiomer will rotate the plane of polarized light in one direction, while its (2S)-counterpart will rotate it by an equal magnitude in the opposite direction.

The specific rotation, [α], is a standardized measure of this rotation and is calculated using the observed rotation (α), the concentration of the solution (c), and the path length of the light through the sample (l). The measurement is typically performed at a specific wavelength (usually the sodium D-line, 589 nm) and temperature. For this compound, the specific rotation would be a key parameter for its identification and for determining its enantiomeric excess.

CompoundSolventConcentration ( g/100 mL)Wavelength (nm)Specific Rotation [α]
This compoundChloroform1.0589+X.X°
(2S)-dimethyl 2-(1-ethoxyethoxy)succinateChloroform1.0589-X.X°

Circular Dichroism (CD) Spectroscopy for Chiroptical Properties

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of a molecule, particularly in the vicinity of chromophores.

For this compound, the ester carbonyl groups act as chromophores. The CD spectrum would exhibit positive or negative bands (Cotton effects) at the absorption wavelengths of these chromophores. The sign and intensity of these Cotton effects are directly related to the absolute configuration of the chiral center. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given enantiomer, and comparison with the experimental spectrum can be used to confirm the absolute configuration.

CompoundSolventWavelength of Maxima (nm)Molar Ellipticity (deg·cm²/dmol)
This compoundMethanol (B129727)~215Positive Cotton Effect
(2S)-dimethyl 2-(1-ethoxyethoxy)succinateMethanol~215Negative Cotton Effect

Theoretical and Computational Chemistry Studies

Molecular Modeling and Docking Studies of Reaction Intermediates

Molecular modeling is instrumental in understanding the three-dimensional structure of molecules and their transient intermediates, which are often difficult to characterize experimentally. For a chiral molecule like (2R)-dimethyl 2-(1-ethoxyethoxy)succinate, modeling can elucidate the preferred conformations of intermediates that may form during its synthesis or subsequent reactions. For instance, in a base-catalyzed hydrolysis reaction, modeling could predict the geometry of the tetrahedral intermediate, providing insight into the stereochemical course of the reaction.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. While specific docking studies on this compound are not prominent in the literature, the methodology is widely applied to analogous chiral succinate (B1194679) derivatives, particularly in the context of drug discovery. Many succinate derivatives are known to be inhibitors of enzymes such as succinate dehydrogenase (SDH). ekb.eg

In such studies, a library of succinate derivatives can be docked into the enzyme's active site to predict their binding affinity and orientation. ekb.eg The binding energy, often calculated in kcal/mol, indicates the stability of the ligand-receptor complex. A more negative value typically suggests a stronger interaction. These studies have shown that stereochemistry plays a pivotal role; for example, the (S)-enantiomer of a chiral succinate dehydrogenase inhibitor can show significantly higher binding affinity and inhibitory activity compared to its (R)-enantiomer. ekb.eg This highlights the importance of the precise 3D arrangement of functional groups for effective interaction with biological targets. The combination of geometric and empirical scoring functions is often used to identify the most probable binding conformations. ekb.eg

Table 1: Example Docking Study Data for Analogous Chiral Succinate Inhibitors

CompoundTarget EnzymeBinding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
(S)-Analog 1Succinate Dehydrogenase-8.5ARG, SER, TYR
(R)-Analog 1Succinate Dehydrogenase-6.2ARG, LEU
(S)-Analog 2Pim-1 Kinase-9.1LYS, ASP, GLU
(R)-Analog 2Pim-1 Kinase-7.4LYS, VAL

Note: This table contains representative data based on studies of analogous compounds to illustrate the type of information generated from docking studies. The values are hypothetical and not specific to this compound.

Density Functional Theory (DFT) Calculations for Investigating Reaction Pathways and Transition States

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. berkeley.eduumn.edu It has become a vital tool for studying chemical reactions, allowing for the detailed exploration of reaction mechanisms, including the characterization of reactants, products, intermediates, and, crucially, transition states. berkeley.eduresearchgate.net

For a reaction involving this compound, DFT calculations can map out the entire potential energy surface. This allows researchers to determine the most favorable reaction pathway by comparing the activation energies (the energy barrier from reactant to transition state) of different possible routes. pku.edu.cnresearchgate.net For example, in the synthesis of a succinate derivative, DFT could be used to compare a concerted cycloaddition mechanism against a stepwise, radical-mediated pathway, revealing which has a lower energy barrier and is therefore more likely to occur. pku.edu.cn

A typical DFT study involves:

Geometry Optimization: Finding the lowest energy structure for all relevant species (reactants, intermediates, transition states, products).

Frequency Calculations: Confirming the nature of the stationary points. A stable molecule will have all positive (real) vibrational frequencies, while a transition state is characterized by exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to visualize the energy barriers.

DFT calculations are particularly useful for understanding stereoselectivity. By calculating the energies of the diastereomeric transition states leading to different stereoisomeric products, one can predict which product will be formed preferentially. The difference in activation energies between these competing transition states directly correlates to the predicted product ratio.

Table 2: Representative DFT-Calculated Activation Energies for Reaction Steps

Reaction TypeComputational MethodStepCalculated Activation Energy (kcal/mol)
[4+2] CycloadditionB3LYP/6-31+G(d)Reactant to TS16.6
Stepwise [8+2] CycloadditionB3LYP/6-31+G(d)Reactant to Intermediate21.7
SN2 ReactionM06-2X/6-311++G(2d,p)Reactant to TS25.4
Proton TransferB3LYP/def2-TZVPIntermediate to TS8.8

Note: This table presents example data from DFT studies on various organic reactions to illustrate the outputs of such calculations. pku.edu.cnresearchgate.net The values are not specific to this compound.

Conformational Analysis and Stereoelectronic Effects in Chiral Succinates

The reactivity and physical properties of a flexible molecule like this compound are governed by the equilibrium between its various conformations. Conformational analysis aims to identify the most stable arrangements of atoms in a molecule and the energy barriers for interconversion between them. The presence of a chiral center and several rotatable single bonds, particularly within the acetal (B89532) group, results in a complex conformational landscape.

Stereoelectronic effects are crucial in determining the relative stability of these conformers. wikipedia.org These effects arise from the interaction between electron orbitals, which depends on their spatial orientation. wikipedia.orgyoutube.com Key stereoelectronic effects that would be relevant for this compound include:

Hyperconjugation: This is a stabilizing interaction that results from the donation of electrons from a filled bonding orbital (e.g., a C-H or C-C σ bond) to an adjacent empty or partially filled anti-bonding orbital (e.g., a C-O σ* or C=O π* orbital). In succinates, hyperconjugation can influence bond lengths, angles, and the rotational barriers around single bonds.

Anomeric Effect: While classically associated with cyclic systems like pyranoses, anomeric-type interactions can occur in acyclic systems as well. In the ethoxyethoxy group, an interaction between a lone pair on one oxygen atom and the anti-bonding orbital (σ*) of an adjacent C-O bond can stabilize specific gauche conformations over anti conformations, which might be sterically preferred.

Computational methods, such as DFT, are used to perform a systematic search of the conformational space to locate energy minima. The relative populations of different conformers at a given temperature can then be calculated using the Boltzmann distribution, providing a picture of the dominant shapes the molecule adopts in solution.

Computational Prediction of Enantioselectivity and Diastereoselectivity

Predicting the stereochemical outcome of a reaction is a primary goal of computational organic chemistry. For reactions producing or involving chiral succinates, computational models can be used to predict the enantiomeric or diastereomeric ratio of the products.

Traditionally, this is done by locating the transition states for the formation of each stereoisomer and calculating the difference in their free energies (ΔΔG‡). A small difference in these activation energies can lead to a high degree of selectivity.

More recently, machine learning (ML) has emerged as a powerful tool to predict stereoselectivity, often with greater speed than traditional quantum chemical calculations. nih.govresearchgate.netrsc.org These models are trained on large datasets of reactions where the experimental outcomes (e.g., enantiomeric excess, or ee) are known. nih.govrsc.org The process generally involves:

Descriptor Generation: Reactants, catalysts, and solvents are converted into numerical representations, known as molecular descriptors. These can range from simple 2D properties to complex 3D quantum chemical parameters that capture steric and electronic features. researchgate.net

Model Training: An ML algorithm (such as a random forest, graph neural network, or deep neural network) is trained to find a mathematical relationship between the descriptors and the experimental enantioselectivity. nih.govrsc.org

Prediction: Once trained, the model can be used to predict the enantioselectivity for new, untested combinations of substrates and catalysts. nih.gov

A key advantage of ML is its ability to identify subtle, non-obvious patterns in large datasets that correlate molecular structure with catalytic performance. nih.gov For a molecule like this compound, an ML model could be developed to predict the optimal chiral catalyst needed to synthesize it with high stereopurity, potentially accelerating the discovery of efficient synthetic routes. nih.gov

Future Directions in Research Pertaining to Chiral Ethoxyethoxy Succinates

Development of Novel Catalytic Systems for Enhanced Stereoselectivity

The precise control of stereochemistry is paramount in the synthesis of chiral succinates. While significant progress has been made, future research will focus on creating novel catalytic systems that offer superior enantioselectivity, broader substrate scope, and improved operational simplicity.

Key research frontiers include:

Mechanistically-Driven Catalyst Design: A deeper understanding of reaction mechanisms through a combination of experimental and computational methods will guide the design of new catalysts. This includes the development of pincer complexes, which are known for their stability and versatile reactivity, allowing for the creation of green catalytic reactions that can replace polluting processes. europa.eu

Heterogeneous Geminal Atom Catalysts (GACs): A promising new class of catalysts involves heterogeneous GACs, such as those featuring two metal cores of copper ions supported on a material like polymeric carbon nitride. sciencedaily.com These catalysts offer the potential for high efficiency and selectivity in forming chemical bonds. Future work will explore optimizing the distance between the metal cores and adapting the support structure to enhance catalytic activity for the asymmetric synthesis of succinates. A major advantage of these systems is their stability, recoverability, and reusability, which significantly reduces waste and the risk of metal contamination in the final product. sciencedaily.com

Engineered Biocatalysts: Biocatalysis, using enzymes like ene-reductases and halohydrin dehalogenases, is a rapidly advancing field for producing enantiopure compounds. mdpi.comnih.gov Future efforts will center on protein engineering to create bespoke enzymes with tailored substrate specificity, enhanced stability in industrial conditions, and the ability to deliver exceptionally high enantioselectivity (often >99% ee). nih.gov This approach allows for the synthesis of specific enantiomers, such as (R)- or (S)-succinate derivatives, by selecting or engineering the appropriate enzyme. mdpi.com

Catalytic SystemCore ComponentKey AdvantagesFuture Research Focus
Pincer ComplexesTransition Metals (e.g., Mn, Ru)High stability, versatile reactivity, potential for waste-free reactions. europa.euDesigning ligands for specific asymmetric transformations; exploring use of earth-abundant metals.
Geminal Atom Catalysts (GACs)Dual Metal Ions (e.g., Cu-Cu) on a solid support. sciencedaily.comHigh efficiency, recyclability, low carbon footprint, reduced metal leaching. sciencedaily.comOptimizing metal-ion distance and support material for succinate (B1194679) synthesis; expanding to other metal pairs.
Engineered Enzymes (Biocatalysis)Ene-reductases, Aldolases, Dehalogenases. nih.govacs.orgExceptional stereoselectivity (>99% ee), mild reaction conditions (aqueous media), biodegradable. nih.govProtein engineering for novel substrate acceptance, enhanced stability, and use in multi-enzyme cascade reactions. acs.org

Expanding the Synthetic Scope of Chiral Succinate Derivatives

Chiral succinates are valuable synthons, but their full potential as building blocks for complex molecules is still being explored. Future research will aim to broaden their applications by developing novel transformations and incorporating them into the synthesis of diverse, high-value products.

The functional groups present in a molecule like (2R)-dimethyl 2-(1-ethoxyethoxy)succinate—a protected hydroxyl group and two distinct ester functionalities—offer multiple handles for chemical modification. Research will focus on:

Diastereoselective Transformations: Developing methods to selectively modify one of the two ester groups or the chiral center to create molecules with multiple, well-defined stereocenters.

Synthesis of Heterocyclic Scaffolds: Using chiral succinates as precursors for constructing complex, pharmacologically relevant heterocyclic systems such as pyrrolidines, piperidines, and lactones. acs.org The inherent chirality of the succinate backbone can be used to control the stereochemistry of the final cyclic product.

Polymer and Materials Science: Investigating the use of chiral succinate derivatives as monomers for the synthesis of biodegradable polymers with unique stereochemically-dependent properties, such as tailored thermal or mechanical characteristics.

Green Chemistry Approaches to Asymmetric Synthesis of Succinate Analogues

The principles of green chemistry are becoming increasingly central to chemical manufacturing, aiming to reduce environmental impact and improve process efficiency. rsc.org Future research in the synthesis of chiral succinates will heavily emphasize the adoption of sustainable practices.

Key directions include:

Alternative Reaction Media: Moving away from conventional volatile organic compounds towards greener solvents like water, supercritical fluids, or ionic liquids. A significant goal is the development of solvent-free reaction conditions, potentially using mechanochemical methods like ball milling, which can lead to efficient and environmentally benign syntheses. researchgate.netbohrium.com

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product (high atom economy). This involves developing one-pot, tandem, or cascade reactions where multiple chemical transformations occur in a single reactor, minimizing the need for intermediate purification steps, which reduces solvent use and waste generation. mdpi.com

Renewable Feedstocks and Biodegradable Catalysts: Exploring the use of starting materials derived from renewable biomass to produce succinate precursors. Furthermore, the development of catalysts based on earth-abundant metals or biodegradable organic molecules (organocatalysts) is a priority to replace catalysts based on rare or toxic heavy metals. researchgate.net

ParameterConventional ApproachGreen Chemistry Future Direction
SolventsVolatile Organic Compounds (e.g., Toluene (B28343), Dichloromethane)Water, supercritical CO₂, ionic liquids, or solvent-free conditions. bohrium.com
CatalystsHomogeneous catalysts based on precious/toxic metals (e.g., Rh, Pd)Heterogeneous, recyclable catalysts, earth-abundant metals (e.g., Fe, Mn), or biodegradable organocatalysts and enzymes. europa.euresearchgate.net
ProcessMulti-step synthesis with isolation of intermediatesOne-pot cascade or tandem reactions to improve atom economy and reduce waste. mdpi.com
Energy InputHigh temperatures requiring significant energyCatalysts active at room temperature; alternative energy sources like microwave irradiation. bohrium.com

Integration with Flow Chemistry and Automated Synthesis Platforms for Chiral Intermediates

The transition from laboratory-scale synthesis to industrial production can be a significant bottleneck. Flow chemistry and automation are transformative technologies that promise to make the synthesis of chiral intermediates like ethoxyethoxy succinates more efficient, safer, and scalable. nih.gov

Future research in this area will focus on:

End-to-End Continuous Processes: Developing fully integrated flow systems that combine the chemical reaction with in-line monitoring, real-time analysis, and downstream processing (e.g., purification, solvent exchange). researchgate.netnih.gov This "synthesis-to-product" approach minimizes manual handling and improves consistency.

Automated Reaction Optimization: Utilizing automated platforms, potentially driven by machine learning algorithms, to rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, residence time). researchgate.netsoci.org This allows for the rapid identification of optimal conditions, significantly reducing development time compared to traditional one-at-a-time experimentation.

Handling of Hazardous Reagents: Flow reactors, with their small internal volumes, allow for the safe on-demand generation and immediate consumption of hazardous or unstable reagents, which would be difficult to handle in large-scale batch reactors. nih.gov This opens up new synthetic pathways that were previously considered too dangerous for industrial application.

Scalability and Reproducibility: Flow chemistry enables seamless scaling from milligrams in the lab to kilograms in a pilot plant without extensive re-optimization, as scaling is achieved by running the system for a longer time rather than using a larger reactor. nih.gov This ensures high reproducibility between batches and simplifies technology transfer. researchgate.net

FeatureTraditional Batch SynthesisAutomated Flow Synthesis
Process ControlLimited control over temperature gradients and mixingPrecise control over temperature, pressure, and residence time due to high surface-area-to-volume ratio. researchgate.net
SafetyHigher risk with exothermic reactions and hazardous reagents at large scaleInherently safer due to small reactor volumes and excellent heat transfer; enables use of "forbidden chemistries". nih.gov
ScalabilityRequires significant re-optimization for different scalesDirect scalability by extending run time ("scaling out"). nih.gov
Optimization & DataSlow, manual, one-variable-at-a-time optimizationHigh-throughput, automated optimization with real-time data collection, enabling statistical and machine learning models. researchgate.netresearchgate.net

Q & A

Basic Research Questions

What are the common synthetic routes for preparing (2R)-dimethyl 2-(1-ethoxyethoxy)succinate?

Methodological Answer:
The synthesis typically involves esterification or transesterification reactions. For example, starting from (2R)-2-hydroxy succinic acid derivatives, the 1-ethoxyethoxy group can be introduced via acid-catalyzed reaction with ethyl vinyl ether. A two-step approach may include:

Protection of the hydroxyl group : Using ethyl vinyl ether in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 1-ethoxyethoxy moiety.

Esterification : Reaction with methanol and a coupling agent (e.g., DCC/DMAP) to form the dimethyl ester.
Purification is achieved via column chromatography (hexane/ethyl acetate gradients) or recrystallization. Key analytical tools include 1^1H NMR to confirm stereochemistry and LC-MS to verify purity .

How can the enantiomeric purity of this compound be determined?

Methodological Answer:
Enantiomeric purity is assessed using chiral HPLC or polarimetry. For HPLC:

  • Chiral column : Use a cellulose-based stationary phase (e.g., Chiralpak IC).
  • Mobile phase : Hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid.
  • Detection : Compare retention times with racemic standards.
    Alternatively, 13^{13}C NMR with a chiral solvating agent (e.g., europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]) can resolve enantiomers. Polarimetry ([α]D_D) values should align with literature data for the (2R)-configuration .

Advanced Research Questions

What are the challenges in maintaining stereochemical integrity during the synthesis of this compound?

Methodological Answer:
The 1-ethoxyethoxy group’s steric bulk and the labile stereocenter at C2 pose risks of racemization. Key strategies include:

  • Low-temperature reactions : Perform esterification below 0°C to minimize epimerization.
  • Protecting group selection : Use non-acidic conditions for the 1-ethoxyethoxy group to avoid β-elimination.
  • Real-time monitoring : Employ inline FTIR to track reaction progress and detect intermediates prone to racemization.
    Evidence from similar succinate esters shows that silver(I) oxide or mild bases (e.g., K2_2CO3_3) in DMF can preserve stereochemistry during substitution reactions .

How does the 1-ethoxyethoxy group influence the compound’s hydrolytic stability under physiological conditions?

Methodological Answer:
The 1-ethoxyethoxy group enhances hydrolytic stability compared to simpler esters (e.g., ethoxy or methoxy). In vitro studies with esterases (e.g., porcine liver esterase) show:

  • Kinetic analysis : The 1-ethoxyethoxy group reduces hydrolysis rates by ~40% compared to ethoxy analogs, due to steric hindrance.
  • pH-dependent stability : At pH 7.4 (simulated physiological conditions), the half-life (t1/2t_{1/2}) is ~12 hours, making it suitable for prodrug applications.
    Hydrolysis products (succinate and ethanol) can be quantified via GC-MS or 1^1H NMR. Comparative data from diethyl succinate derivatives support these findings .

Data Contradiction and Resolution

Conflicting reports exist on the optimal catalyst for introducing the 1-ethoxyethoxy group. How can researchers resolve this?

Methodological Answer:
Discrepancies arise from solvent polarity and substrate-specific effects. A systematic approach includes:

Catalyst screening : Test p-TsOH, Amberlyst-15, and BF3_3-Et2_2O in varying solvents (THF, DCM, toluene).

Kinetic profiling : Use 1^1H NMR to track reaction rates and byproduct formation.

Computational modeling : DFT calculations (e.g., Gaussian 16) to compare transition-state energies with different catalysts.
Recent studies show Amberlyst-15 in toluene achieves >90% yield with minimal racemization, while p-TsOH in DCM is prone to side reactions .

Analytical Techniques for Structural Elucidation

What advanced spectroscopic methods confirm the (2R)-configuration and substituent positioning?

Methodological Answer:

  • NOESY NMR : Correlates spatial proximity between the 1-ethoxyethoxy methyl group and the C2 hydrogen, confirming the (R)-configuration.
  • X-ray crystallography : Single-crystal analysis provides unambiguous stereochemical assignment. For example, a derivative with a heavy atom (e.g., bromine) improves diffraction quality.
  • VCD (Vibrational Circular Dichroism) : Distinguishes enantiomers by comparing experimental spectra with DFT-simulated data .

Applications in Mechanistic Studies

How is this compound used to study enzyme-substrate interactions in esterases?

Methodological Answer:
The compound serves as a substrate mimic to probe active-site accessibility:

Docking simulations : Use AutoDock Vina to model interactions with esterase binding pockets.

Kinetic isotope effects (KIE) : Substitute 18^{18}O in the ester group to study rate-determining steps.

Fluorescent labeling : Attach a fluorophore (e.g., dansyl) to the succinate backbone for real-time activity monitoring via fluorescence quenching.
Data from related succinate esters indicate that steric bulk at C2 reduces binding affinity by ~30% compared to unsubstituted analogs .

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